molecular formula C7H3ClN2OS B1457200 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 875340-14-0

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B1457200
CAS No.: 875340-14-0
M. Wt: 198.63 g/mol
InChI Key: AIKAEOONESRENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H3ClN2OS It is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a chlorine atom at the 4-position and an aldehyde group at the 6-position

Scientific Research Applications

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorothiophene with 2-aminopyrimidine under appropriate reaction conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).

Major Products

    Oxidation: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

    Reduction: 4-Chlorothieno[3,2-d]pyrimidine-6-methanol.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKAEOONESRENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731965
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875340-14-0
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from 4-chloro-thieno[3,2-d]pyrimidine (20, scheme 4) and following procedure described above for the synthesis of aldehyde 14 (scheme 3, step 1, example 20), title compound 186 was obtained in 84% yield. LRMS (M+1) 199.0 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 4
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 6
4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.